An In-depth Technical Guide to the Synthesis of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine
An In-depth Technical Guide to the Synthesis of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine
<R&D_START>
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for producing 2,4-diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine, a key scaffold in medicinal chemistry. The document delves into the primary and alternative synthesis methodologies, offering detailed, step-by-step protocols and a critical analysis of the underlying chemical principles. The rationale behind the selection of reagents, catalysts, and reaction conditions is thoroughly discussed to provide researchers, scientists, and drug development professionals with a robust and practical understanding of the synthesis process. This guide aims to bridge the gap between theoretical knowledge and practical application, ensuring scientific integrity through rigorous citation of authoritative sources.
Introduction: The Significance of the 2,4-Diamino-1,3,5-triazine Scaffold
The 1,3,5-triazine ring system, particularly when substituted with amino groups at the 2 and 4 positions, represents a privileged scaffold in modern drug discovery.[1][2] These compounds are known to target a wide array of biological molecules, leading to diverse pharmacological profiles ranging from anticancer and antiviral agents to central nervous system-active molecules.[1] The specific compound of interest, 2,4-diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine, incorporates a trifluoromethylphenyl group, a common bioisostere used to enhance metabolic stability and receptor binding affinity. Understanding its synthesis is paramount for researchers aiming to develop novel therapeutics based on this versatile chemical framework.
Chemical Identity and Physicochemical Properties
A clear understanding of the target compound's properties is fundamental for its synthesis, purification, and characterization.
| Identifier | Value |
| IUPAC Name | 6-[4-(Trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine |
| CAS Number | 53230-07-8[3][4][5][6] |
| Molecular Formula | C10H8F3N5 |
| Molecular Weight | 255.20 g/mol |
| Appearance | Typically a white to off-white solid[3] |
| Melting Point | Not consistently reported, requires experimental determination |
| Solubility | Generally soluble in polar organic solvents like DMSO and DMF |
Core Synthesis Pathways
Two primary, well-established pathways dominate the synthesis of 6-substituted-2,4-diamino-1,3,5-triazines. The choice between them often depends on the availability and reactivity of the starting materials.
Pathway A: Condensation of Dicyandiamide with a Nitrile
This is arguably the most direct and atom-economical approach. It involves the base-catalyzed cyclocondensation of dicyandiamide (cyanoguanidine) with an appropriately substituted benzonitrile.
3.1.1. Reaction Principle and Mechanism
The reaction proceeds via a nucleophilic addition mechanism. A strong base deprotonates dicyandiamide, creating a potent nucleophile. This nucleophile then attacks the electrophilic carbon of the nitrile group in 4-(trifluoromethyl)benzonitrile. A subsequent series of intramolecular cyclization and proton transfer steps leads to the formation of the stable 1,3,5-triazine ring. The use of a high-boiling point solvent like dimethyl sulfoxide (DMSO) is common to achieve the necessary reaction temperatures.
3.1.2. Visualization of Pathway A
Caption: Pathway A: Dicyandiamide and Nitrile Condensation.
3.1.3. Detailed Experimental Protocol (Microwave-Assisted)
Microwave-assisted synthesis is often preferred for this pathway as it significantly reduces reaction times and can improve yields.[7][8]
-
1. Reagent Preparation: In a suitable microwave reactor vessel, combine 4-(trifluoromethyl)benzonitrile (10 mmol, 1.71 g), dicyandiamide (18 mmol, 1.51 g), and powdered potassium hydroxide (3 mmol, 0.168 g).[7]
-
2. Solvent Addition: Add 1-3 mL of dimethyl sulfoxide (DMSO) to the mixture.[7]
-
3. Microwave Irradiation: Seal the vessel and place it in a focused microwave reactor. Irradiate the mixture at a set temperature (e.g., 190-200°C) for a short duration (e.g., 10-30 minutes).[9] The optimal time and temperature should be determined empirically.
-
4. Work-up and Isolation: After cooling the reaction vessel, suspend the crude mixture in boiling water and stir vigorously. The desired product is typically insoluble in water.
-
5. Purification: Filter the resulting precipitate, wash thoroughly with water and then with a non-polar solvent like diethyl ether to remove unreacted starting materials and byproducts.[7] The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.
3.1.4. Discussion of Critical Parameters
-
Base: A strong, non-nucleophilic base like KOH or NaOH is crucial for deprotonating dicyandiamide. The amount of base should be catalytic, as excess can lead to side reactions.
-
Solvent: DMSO is an excellent choice due to its high boiling point and ability to dissolve the reactants. Other polar aprotic solvents can be used, but may require higher pressures to reach effective temperatures.
-
Temperature & Time: The high activation energy of the cyclization requires elevated temperatures. Microwave irradiation provides efficient and uniform heating, drastically shortening the required reaction time compared to conventional heating methods.[7][8]
-
Stoichiometry: A slight excess of dicyandiamide is often used to ensure complete consumption of the more expensive benzonitrile starting material.
Pathway B: Condensation of Biguanide with an Ester or Acyl Chloride
3.2.1. Reaction Principle and Mechanism
This is a two-step process. First, a biguanide is formed, which then acts as the dinucleophile. In the second step, a strong base like sodium methoxide is used to facilitate the condensation reaction between the biguanide and the ester (e.g., methyl 4-(trifluoromethyl)benzoate). The reaction involves nucleophilic acyl substitution followed by an intramolecular cyclization with the elimination of an alcohol (from an ester) or HCl (from an acyl chloride).
3.2.2. Visualization of Pathway B
Caption: Pathway B: Biguanide and Ester/Acyl Chloride Condensation.
3.2.3. Detailed Experimental Protocol (Using an Ester)
This protocol is adapted from general procedures for synthesizing 6-aryl-2,4-diamino-1,3,5-triazines.[2][10]
-
1. Reaction Setup: To a solution of biguanide hydrochloride (1 eq) in anhydrous methanol (MeOH), cooled to 0°C under a nitrogen atmosphere, add sodium methoxide (10-15 eq).[2]
-
2. Ester Addition: To this cooled mixture, add methyl 4-(trifluoromethyl)benzoate (1.3-1.5 eq) dropwise.[2]
-
3. Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 30 minutes. Then, heat the mixture to reflux for 3 to 8 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
4. Isolation: After reflux, cool the mixture in an ice bath. The product will typically precipitate out of the solution.
-
5. Purification: Filter the precipitate and wash sequentially with methanol, water, and a non-polar organic solvent like cyclohexane to remove impurities.[2] Dry the solid under vacuum to yield the final product.
3.2.4. Discussion of Critical Parameters
-
Starting Materials: The use of 4-(trifluoromethyl)benzoyl chloride is also feasible and is often more reactive than the corresponding ester, potentially allowing for lower reaction temperatures or shorter times.[11][12][13] However, it is also more moisture-sensitive.
-
Base: A strong, alkoxide base is required to deprotonate the biguanide and to drive the condensation. A large excess is used to ensure the reaction goes to completion.[2]
-
Solvent: Anhydrous conditions are critical, especially when using the acyl chloride, to prevent hydrolysis of the starting material. The corresponding alcohol of the alkoxide base (e.g., methanol for sodium methoxide) is the ideal solvent.
-
Temperature: Refluxing is necessary to provide the energy for the cyclization and elimination steps.
Alternative Synthesis Approaches
While the two primary pathways are robust, other methods have been developed, often focusing on different starting materials or reaction conditions. A notable alternative is a one-pot, three-component microwave-assisted reaction.[1][14] This method involves reacting cyanoguanidine, an aromatic aldehyde (4-(trifluoromethyl)benzaldehyde), and an amine in the presence of an acid, followed by a base-promoted rearrangement and dehydrogenative aromatization.[1][14] While efficient for creating libraries of N-substituted triazines, it is less direct for the unsubstituted title compound.
Purification and Characterization
Regardless of the synthetic pathway, the final product must be rigorously purified and its identity confirmed.
-
Purification: Recrystallization from a solvent like ethanol is the most common method for obtaining high-purity material. Column chromatography is generally not required if the work-up is performed correctly, but can be used if necessary.
-
Characterization: The identity and purity of 2,4-diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine should be confirmed using a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure. The proton NMR should show characteristic signals for the aromatic protons and the amino group protons.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the correct mass.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for N-H (amino groups) and C=N (triazine ring) bonds.
-
Melting Point Analysis: A sharp melting point range indicates high purity.
-
Conclusion
The synthesis of 2,4-diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine is well-established, with two primary, reliable pathways available to researchers. The choice between the dicyandiamide/nitrile condensation and the biguanide/ester condensation largely depends on the cost and availability of the starting materials. The dicyandiamide route, particularly with microwave assistance, offers a more direct, atom-economical, and "green" approach.[7][8] Proper execution of the described protocols, combined with rigorous purification and characterization, will reliably yield high-purity material suitable for further research and development in medicinal chemistry.
References
- 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. (2020-03-25).
- 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. PubMed Central.
- What is the synthesis and application of 4-Fluoro-3-(trifluoromethyl)benzonitrile?. (N/A). FAQ.
- Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. (2004).
- Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Responses. (2024). International Journal of Pharmaceutical Research and Allied Sciences.
- GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND M
- Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (N/A). MDPI.
- Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflamm
- MEFLOQUINE CAS#: 53230-10-7. (N/A). ChemicalBook.
- 4-(Trifluoromethyl)benzoyl chloride. (N/A). Oakwood Chemical.
- Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. (N/A). New Journal of Chemistry (RSC Publishing).
- 4-(Trifluoromethyl)benzoyl chloride. (N/A). PubChem.
- Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. (N/A).
- 4-(Trifluoromethyl)benzoyl chloride. (N/A). NIST WebBook.
- Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydr
- 4-(Trifluoromethyl)benzoyl chloride 97 329-15-7. (N/A). Sigma-Aldrich.
- CAS 53230-10-7: Mefloquine. (N/A). CymitQuimica.
- Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. (2024). Organic Syntheses.
- Mefloquine | CAS#53230-10-7 | antimalarial. (N/A). MedKoo.
- CAS No : 53230-10-7 | Product Name : Mefloquine. (N/A).
- Benzonitrile reaction with dicarboxylic acids. (2009).
- 4-(Trifluoromethyl)benzyl Chloride. (N/A). Tokyo Chemical Industry Co., Ltd.
- Benzonitrile N-(phthalimido)imide, a functionalised 1,3-dipole. Preparation of 4,5,8-triphenylpyridazino[4,5-d]triazine and generation of 3,6-diphenyl-4,5-didehydropyridazine. (N/A). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
R&D_END>
Sources
- 1. 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpras.com [ijpras.com]
- 3. MEFLOQUINE CAS#: 53230-10-7 [m.chemicalbook.com]
- 4. CAS 53230-10-7: Mefloquine | CymitQuimica [cymitquimica.com]
- 5. medkoo.com [medkoo.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. researchgate.net [researchgate.net]
- 8. Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. soc.chim.it [soc.chim.it]
- 10. ijpras.com [ijpras.com]
- 11. 4-(Trifluoromethyl)benzoyl chloride [oakwoodchemical.com]
- 12. 4-(Trifluoromethyl)benzoyl chloride | C8H4ClF3O | CID 67607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 4-(Trifluoromethyl)benzoyl chloride [webbook.nist.gov]
- 14. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - PMC [pmc.ncbi.nlm.nih.gov]
